![molecular formula C16H29NaO7S B148167 Dihexyl sodium sulfosuccinate CAS No. 3006-15-3](/img/structure/B148167.png)
Dihexyl sodium sulfosuccinate
Overview
Description
Dihexyl sodium sulfosuccinate is commonly used as a surfactant . It is mainly used in laboratory research materials and has the ability to promote emulsification and dispersion of substances in aqueous solutions . It is also used as a substrate film in tumor treatment .
Molecular Structure Analysis
The molecular formula of Dihexyl sodium sulfosuccinate is C16H29NaO7S . The molar mass is 388.46 g/mol .Physical And Chemical Properties Analysis
Dihexyl sodium sulfosuccinate has a pH value of 5 - 7 (50 g/l, H₂O, 25 °C) . It has a melting point of 230 °C and decomposes at this temperature . The solubility is 364 g/L .Scientific Research Applications
Organic Synthesis
Dihexyl sodium sulfosuccinate is used in organic synthesis . It is a key component in the production of various organic compounds .
Surfactant
This compound acts as a surfactant , reducing the surface tension of substances to be emulsified . This makes it useful in a variety of applications, from industrial processes to consumer products .
Cleansing Agent
As a surfactant, Dihexyl sodium sulfosuccinate also functions as a cleansing agent . It enhances the water solubility of other cosmetic ingredients, making it a valuable component in personal care products .
Oil Dispersant
Research has been conducted on the use of Dihexyl sodium sulfosuccinate as an oil dispersant . For example, it was investigated for its effectiveness in dispersing oil released during the Gulf of Mexico oil spill .
Cosmetics
In the cosmetics industry, Dihexyl sodium sulfosuccinate is used to enhance the water solubility of other cosmetic ingredients . It also helps form emulsions by reducing the surface tension of the substances to be emulsified .
Safety Testing
Dihexyl sodium sulfosuccinate has been subject to safety testing . For instance, a study found that a 10% solution of a product containing 84% diethylhexyl sodium sulfosuccinate in propylene glycol was minimally irritating to rabbit skin .
Mechanism of Action
Target of Action
Dihexyl sodium sulfosuccinate, also known as dioctyl sulfosuccinate (DOSS), primarily targets the intestinal tract . It acts on the intestinal walls to increase the amount of water the stool absorbs in the gut .
Mode of Action
Dihexyl sodium sulfosuccinate is a surfactant . It works by lowering the surface tension of liquids, allowing fat and water into the feces to soften the stool . This interaction with the intestinal walls results in softer and easier-to-pass stools .
Biochemical Pathways
The primary biochemical pathway affected by dihexyl sodium sulfosuccinate is the water absorption process in the intestines . By acting as a surfactant, it alters the permeability of the intestinal walls, allowing more water to be absorbed by the stool . This results in softer stools and easier bowel movements .
Pharmacokinetics
The pharmacokinetics of dihexyl sodium sulfosuccinate primarily involve its absorption, distribution, metabolism, and excretion (ADME) properties . It is administered orally or rectally and begins to take effect within 12 hours to 5 days . The duration of action is typically around 3 days .
Result of Action
The primary result of dihexyl sodium sulfosuccinate’s action is the softening of the stool . This makes bowel movements easier and can help alleviate symptoms of constipation .
Action Environment
The action of dihexyl sodium sulfosuccinate can be influenced by various environmental factors. For instance, its solubility in water and organic solvents like alcohols, ketones, and ester solvents can affect its efficacy . It forms a transparent solution in water, which aids in its function as a surfactant . Additionally, it should be stored at a temperature between +15°C to +25°C and should be avoided contact with strong oxidizing agents and strong acids to prevent dangerous reactions .
Safety and Hazards
properties
IUPAC Name |
sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVFDILODTFJAPA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042392 | |
Record name | Sodium 1,4-dihexyl sulfosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Butanedioic acid, 2-sulfo-, 1,4-dihexyl ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Dihexyl sodium sulfosuccinate | |
CAS RN |
3006-15-3 | |
Record name | Bis(1-methylamyl) sodium sulfosuccinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003006153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanedioic acid, 2-sulfo-, 1,4-dihexyl ester, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 1,4-dihexyl sulfosuccinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1,4-dihexyl sulphonatosuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.191 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIHEXYL SODIUM SULFOSUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YY1T561V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Dihexyl Sodium Sulfosuccinate influence the etching process of silicon with KOH?
A1: DSSS acts as a surfactant during the KOH etching of silicon. [] It serves two primary roles:
- Selective Adsorption: DSSS preferentially adsorbs onto the smoother Si(111) sidewalls of the forming trenches. This adsorption creates a barrier that hinders lateral etching, leading to deeper and narrower trenches with higher aspect ratios. []
Q2: Beyond its use in silicon etching, what other applications does Dihexyl Sodium Sulfosuccinate have?
A3: DSSS is a versatile compound with applications extending beyond material science. One notable use is in formulating antibacterial soap-based shower gels. [] In this context, DSSS likely functions as a surfactant, contributing to the overall cleansing and foaming properties of the gel. The inclusion of DSSS alongside other ingredients like thymol, salicylic acid, and plant extracts aims to create a product that effectively targets bacteria while remaining gentle and moisturizing for the skin. []
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